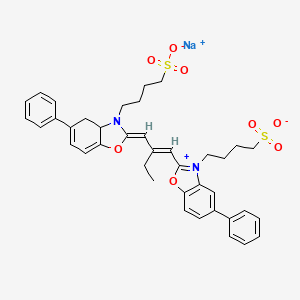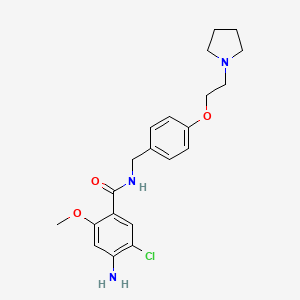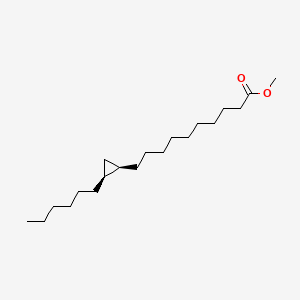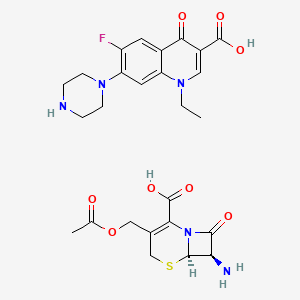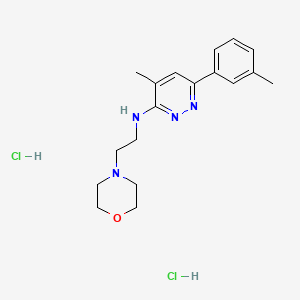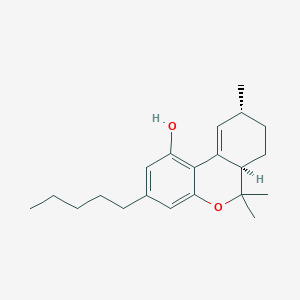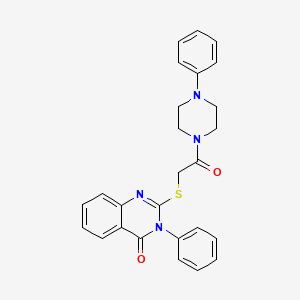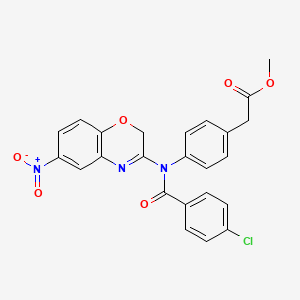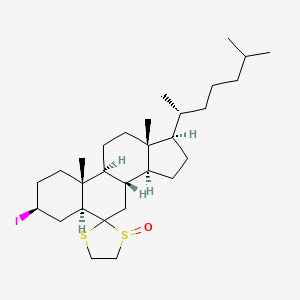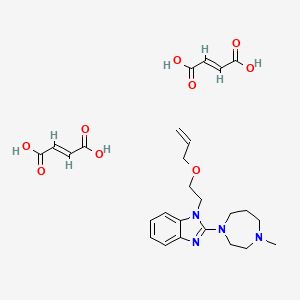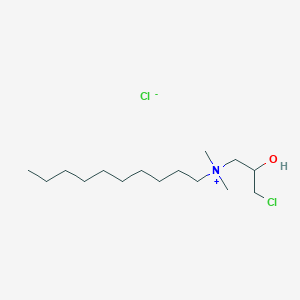
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride is a quaternary ammonium compound known for its diverse applications in various industries. It is commonly used as a cationic surfactant and has significant roles in the textile, paper, and water treatment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride typically involves the reaction of decylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where decylamine and epichlorohydrin are mixed and heated to specific temperatures. The reaction mixture is then neutralized, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of cationic starches and as a flocculant in water treatment.
Mechanism of Action
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces and molecules. This interaction can disrupt microbial cell membranes, leading to antimicrobial activity. In industrial applications, it helps in the aggregation of particles, facilitating their removal from solutions .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)triethylammonium chloride
- (3-Chloro-2-hydroxypropyl)tripropylammonium chloride
Uniqueness
Compared to similar compounds, (3-Chloro-2-hydroxypropyl)-decyl-dimethylazanium chloride has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong cationic activity.
Properties
CAS No. |
106130-13-6 |
|---|---|
Molecular Formula |
C15H33Cl2NO |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-decyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H33ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-17(2,3)14-15(18)13-16;/h15,18H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UVNFMNQJFRLKST-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



